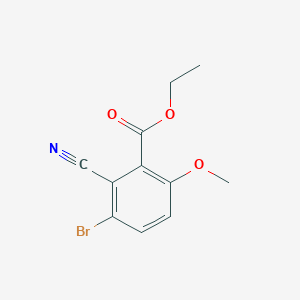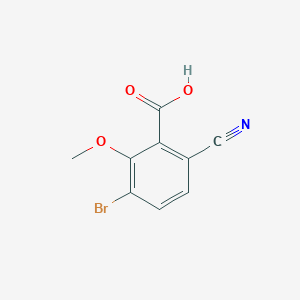
Ethyl 3-bromo-2-cyano-6-methoxybenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-2-cyano-6-methoxybenzoate, also known as 3-Bromo-2-cyano-6-methoxybenzoic acid ethyl ester, is an organic compound that belongs to the class of benzoates. It is a white crystalline solid that is soluble in most organic solvents. This compound has been studied for its various applications in scientific research, as well as its biochemical and physiological effects. In
Applications De Recherche Scientifique
Ethyl 3-bromo-2-cyano-6-methoxybenzoate has been studied for its various applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as β-lactams, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a substrate in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as an initiator in the polymerization of styrene. Additionally, this compound has been used as a model compound for studying the kinetics of the hydrolysis of esters.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-2-cyano-6-methoxybenzoate is not fully understood. However, it is believed that the compound undergoes an intramolecular nucleophilic substitution reaction, in which the bromide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This results in the formation of an intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some inhibitory activity against the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. Additionally, this compound has been shown to have some antibacterial activity against gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-bromo-2-cyano-6-methoxybenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, and its solubility in organic solvents makes it easy to work with. Additionally, its low toxicity makes it safe to handle. However, there are some limitations to its use in laboratory experiments. For example, its low reactivity can make it difficult to use in certain reactions, and its low solubility in water can make it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for research on ethyl 3-bromo-2-cyano-6-methoxybenzoate are numerous. Further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, as well as its potential as a catalyst or initiator in the synthesis of polymers. Additionally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential as an inhibitor of acetylcholinesterase. Finally, further research could be conducted to explore its potential as an antibacterial agent.
Propriétés
IUPAC Name |
ethyl 3-bromo-2-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)8(12)4-5-9(10)15-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOTGVFZVSYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine](/img/structure/B1413765.png)

![3-[(Azetidin-1-yl)methyl]-5-bromoaniline](/img/structure/B1413768.png)


![1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine](/img/structure/B1413773.png)






